molecular formula C20H28O2 B1209251 19-Norprogesterone CAS No. 472-54-8

19-Norprogesterone

Cat. No.: B1209251
CAS No.: 472-54-8
M. Wt: 300.4 g/mol
InChI Key: NVUUMOOKVFONOM-GPBSYSOESA-N
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Scientific Research Applications

19-Norprogesterone has a wide range of applications in scientific research:

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Mechanism of Action

Target of Action

19-Norprogesterone, also known as 19-norpregn-4-ene-3,20-dione, is a steroidal progestin and a close analogue of the sex hormone progesterone . It primarily targets the progesterone receptor and the mineralocorticoid receptor (MR) . The progesterone receptor plays a crucial role in the regulation of the menstrual cycle and pregnancy, while the MR is involved in the regulation of blood pressure and electrolyte balance .

Mode of Action

This compound interacts with its targets in a unique way. Unlike progesterone, which is an antagonist of the MR, this compound acts as a partial agonist of the MR . As a result, it produces mineralocorticoid effects such as sodium retention, polydipsia, and hypertension in animals .

Biochemical Pathways

The activity and potency of synthetic progestins like this compound are mostly evaluated via parameters associated with their endometrial effects, which are related to their interactions with progesterone, estrogen, androgen, glucocorticoid, and mineralocorticoid receptors . These interactions can lead to a range of downstream effects, including changes in gene expression and cellular function .

Pharmacokinetics

Like progesterone, this compound is very active as a progestogen parenterally but is only minimally active orally . This suggests that it has good bioavailability when administered through routes other than oral ingestion, such as injection . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. As a partial agonist of the MR, it can produce mineralocorticoid effects such as sodium retention, polydipsia, and hypertension in animals . Furthermore, it has been shown to have a potent progestogenic activity, which can lead to changes in the endometrium and other tissues that are responsive to progesterone .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other hormones, the specific tissue environment, and the overall physiological state of the individual can all impact how this compound interacts with its targets and exerts its effects . .

Biochemical Analysis

Biochemical Properties

19-Norprogesterone plays a crucial role in biochemical reactions, particularly in the context of its progestogenic activity. It interacts with several enzymes and proteins, including the mineralocorticoid receptor (MR) and the progesterone receptor (PgR). Unlike progesterone, which acts as an antagonist of the MR, this compound acts as a partial agonist, leading to mineralocorticoid effects such as sodium retention . Additionally, this compound has a high affinity for the PgR, which is essential for its progestogenic activity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the mineralocorticoid pathway, leading to sodium retention and hypertension in animal models . Furthermore, this compound’s interaction with the PgR influences gene expression related to reproductive functions and cellular proliferation . These effects are crucial for its role in hormone replacement therapy and contraceptive applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific receptors. It binds to the MR with a higher affinity than progesterone, leading to partial agonist activity . This interaction results in mineralocorticoid effects, such as sodium retention. Additionally, this compound binds to the PgR, where it acts as a potent progestogen, influencing gene expression and cellular functions related to reproduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its progestogenic activity, although its mineralocorticoid effects may diminish over time . These temporal changes are essential for understanding its long-term applications in hormone therapy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits potent progestogenic activity without significant adverse effects . At higher doses, this compound can cause toxic effects, including hypertension and sodium retention due to its mineralocorticoid activity . These dosage-dependent effects are critical for determining safe and effective therapeutic doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to other steroidal compounds. It interacts with enzymes such as hydroxysteroid dehydrogenases, which play a role in its metabolism . These interactions can influence metabolic flux and the levels of various metabolites, impacting its overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It binds to serum proteins such as albumin, which facilitates its distribution throughout the body . This binding also affects its localization and accumulation in target tissues, influencing its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target receptors . Post-translational modifications, such as acetylation, can influence its localization and activity, directing it to specific cellular compartments . These modifications are essential for its precise biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-norprogesterone typically involves the conversion of progesterone or related steroids through a series of chemical reactions. One common method starts with the conversion of dienone, 17α-hydroxy-19-norpregna-4,9-diene-3,20-dione, to a bis-ketal compound using ethylene glycol and triethylorthoformate in the presence of an acid catalyst . This intermediate is then further processed to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar routes as described above. The process is optimized for efficiency and yield, ensuring the production of high-purity this compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 19-Norprogesterone undergoes various chemical reactions, including:

    Oxidation: Conversion to this compound derivatives with different functional groups.

    Reduction: Formation of reduced forms of this compound.

    Substitution: Introduction of different substituents at various positions on the steroid backbone.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Use of halogenating agents or organometallic reagents.

Major Products: The major products formed from these reactions include various this compound derivatives, such as 17α-hydroxy-19-norprogesterone and nomegestrol acetate .

Comparison with Similar Compounds

Comparison: this compound is unique due to its high progestogenic activity and partial agonist action on the mineralocorticoid receptor. In contrast, other similar compounds like nomegestrol acetate have different pharmacological profiles, such as antiandrogenic properties and varying degrees of progestogenic activity .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-12(21)18-7-8-19-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15-,16+,17+,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUUMOOKVFONOM-GPBSYSOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197064
Record name 19-Norprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472-54-8
Record name 19-Norprogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 19-Norprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-Norprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 19-Norprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19-NORPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A5185976G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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